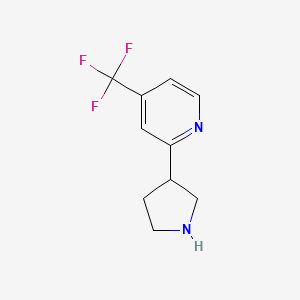

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC17733758

Molecular Formula: C10H11F3N2

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F3N2 |

|---|---|

| Molecular Weight | 216.20 g/mol |

| IUPAC Name | 2-pyrrolidin-3-yl-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C10H11F3N2/c11-10(12,13)8-2-4-15-9(5-8)7-1-3-14-6-7/h2,4-5,7,14H,1,3,6H2 |

| Standard InChI Key | HXHFCNMWXXGQHU-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1C2=NC=CC(=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with two distinct substituents: a pyrrolidin-3-yl group (a five-membered nitrogen-containing ring) and a trifluoromethyl group. The pyrrolidine moiety introduces stereochemical complexity, while the -CF₃ group significantly influences electronic properties, as evidenced by its impact on the compound’s dipole moment and partition coefficient (logP).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.20 g/mol |

| IUPAC Name | 2-pyrrolidin-3-yl-4-(trifluoromethyl)pyridine |

| Canonical SMILES | C1CNCC1C2=NC=CC(=C2)C(F)(F)F |

| PubChem CID | 115009360 |

The Standard InChIKey HXHFCNMWXXGQHU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Electronic and Steric Effects

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyridine ring, increasing electrophilicity at the 4-position. This property is critical for interactions with biological targets, such as enzymes or receptors, where electron-deficient aromatic systems often participate in π-π stacking or hydrogen bonding. Meanwhile, the pyrrolidine ring’s puckered conformation introduces steric hindrance, potentially influencing binding affinity in drug-receptor interactions.

Synthesis Methodologies

General Synthetic Strategies

Synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. A patented method for analogous 4-trifluoromethylpyridines employs a "synthetic building block" approach :

-

Carbonyl Addition: Reacting 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with a metal reagent (e.g., Zn, Mg) and 2-haloalkylnitrile in an aprotic solvent (e.g., DMF, THF) at 50–80°C yields an allyl alcohol intermediate.

-

Cyclization: Treating the intermediate with PX₅ (e.g., PCl₅, PBr₅) or HCl induces cyclization, forming the pyridine ring .

Table 2: Representative Synthesis Conditions

| Step | Conditions |

|---|---|

| Carbonyl Addition | Zn, (CH₃)₃SiCl, DMF, 60°C, 3 h |

| Cyclization | PCl₅, HCl gas, DMF, room temperature |

| Yield | 61.5% (for 2-chloro-4-trifluoromethylpyridine) |

This method emphasizes the role of trialkylhalosilanes (e.g., (CH₃)₃SiCl) in activating metal reagents, improving reaction efficiency .

Challenges and Optimization

Key challenges include achieving regioselectivity during cyclization and minimizing side reactions from the reactive trifluoromethyl group. Recent advances suggest that modulating solvent polarity (e.g., using HMPA) and stoichiometric ratios (1:1–2 for reactants) enhances yield and purity .

Structural Analogues and Comparative Analysis

Key Analogues

-

4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6): Bromine substitution at the 4-position enhances reactivity for cross-coupling reactions.

-

2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine (CAS 219715-33-0): A herbicidal agent targeting plant amino acid biosynthesis.

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: -CF₃ and -Br increase electrophilicity, favoring interactions with nucleophilic enzyme residues.

-

Pyrrolidine Substitution: The nitrogen atom in pyrrolidine may form hydrogen bonds with biological targets, enhancing affinity.

Research Frontiers and Future Directions

Target Identification

Screening libraries of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine derivatives against disease-relevant targets (e.g., kinases, GPCRs) could uncover novel therapeutic leads. Computational docking studies may prioritize high-priority targets based on steric and electronic complementarity.

Process Chemistry

Optimizing the synthesis for scalability is critical. Continuous-flow reactors and catalytic systems (e.g., Pd-mediated cross-coupling) could reduce reliance on stoichiometric metal reagents, improving sustainability .

Toxicology and ADMET Profiling

Future work must address gaps in toxicokinetics, including metabolic stability in hepatic microsomes and permeability assays. These studies will determine suitability for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume